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molecular formula C7H14ClNO2 B1589529 Methyl 1-aminocyclopentanecarboxylate hydrochloride CAS No. 60421-23-0

Methyl 1-aminocyclopentanecarboxylate hydrochloride

Cat. No. B1589529
M. Wt: 179.64 g/mol
InChI Key: OPUJUITUYWGUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045578

Procedure details

Preparation of methyl-1-N,N-dichloroamino-1-cyclopentanecarboxylate: To 30 ml of absolute methanol at 0° C, there was added dropwise with stirring over 0.5 hr. 7.9 ml of freshly distilled thionyl chloride. When the addition of thionyl chloride was completed, 12.9 g (0.1 mol) 1-amino-1-cyclopentanecarboxylic acid was added in portions over 0.25 hr. The suspension was heated with stirring, and the temperature maintained at 75° C for 2.5 hr. after solution of the reaction suspension. Removal of the methanol under reduced pressure gave an off-white crystalline mass. Trituration of this material with anhydrous ether gave 16.1 g (0.09 mol), 90%, methyl-1-amino-1-cyclopentanecarboxylate hydrochloride, mp 205°-207° C acetone:hexane, Kr (KBr) 1740 (C=O) cm-1 ; pmr (D2O) δ 3.95 (s, 3H) and 2.83 - 1.66 (m, 8H) ppm.
[Compound]
Name
methyl-1-N,N-dichloroamino-1-cyclopentanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12.9 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO.S(Cl)([Cl:5])=O.[NH2:7][C:8]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9]1.[CH3:16]COCC>CC(C)=O>[ClH:5].[CH3:16][O:14][C:13]([C:8]1([NH2:7])[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:15] |f:5.6|

Inputs

Step One
Name
methyl-1-N,N-dichloroamino-1-cyclopentanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
12.9 g
Type
reactant
Smiles
NC1(CCCC1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring over 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
Removal of the methanol under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave an off-white crystalline mass

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Cl.COC(=O)C1(CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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